molecular formula C6H4Cl2O2S B1346645 3-Chlorobenzenesulfonyl chloride CAS No. 2888-06-4

3-Chlorobenzenesulfonyl chloride

Cat. No. B1346645
CAS RN: 2888-06-4
M. Wt: 211.06 g/mol
InChI Key: OINWZUJVEXUHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H4Cl2O2S and a molecular weight of 211.066 . It appears as a fused solid or clear liquid as melt, and its color ranges from colorless to pale yellow .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzenesulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group and a chlorine atom . The InChI representation of the molecule is InChI=1S/C6H4Cl2O2S/c7-5-2-1-3-6 (4-5)11 (8,9)10/h1-4H .

Scientific Research Applications

Molecular Structure Studies

  • Electron Diffraction and Quantum-Chemical Study : The molecular structure of chlorobenzenesulfonyl chlorides, similar to 3-chlorobenzenesulfonyl chloride, has been extensively studied using techniques like electron diffraction and quantum-chemical methods. This research provides crucial insights into the molecular configurations and reactivity of these compounds (Petrova et al., 2008).

Synthesis and Biological Screening

  • Synthesis of Derivatives for Biological Potential : Chlorobenzenesulfonyl chlorides have been used to synthesize various derivatives, which are then evaluated for their biological potential. These derivatives have shown moderate to good activities in biological screening, indicating their potential in pharmaceutical applications (Aziz‐ur‐Rehman et al., 2014).

Anomalous Chemical Reactions

  • Investigation of Anomalous Chemical Reactions : Research has been conducted on the unusual behavior of reactions involving p-chlorobenzenesulfonyl chloride, leading to unexpected products. This highlights the unique reactivity of such compounds and their implications in chemical synthesis (Almási & Gants, 1959).

Green Synthesis Methods

  • Development of Green Synthesis Approaches : Efforts have been made to develop greener synthesis methods for compounds like 3-nitrobenzenesulfonyl chloride, reducing waste and enhancing efficiency. This represents a shift towards more sustainable chemical practices (Chen Zhong-xiu, 2009).

Chlorinating Reagents for Organic Synthesis

  • Use as Chlorinating Agents : Chlorobenzenesulfonyl chlorides serve as efficient chlorinating reagents in organic synthesis, improving reaction conditions and minimizing toxic waste production. This application is crucial in the field of synthetic chemistry (Jimeno et al., 2016).

Synthesis of Dye Intermediates

  • Preparation of Dye Intermediates : These compounds are also instrumental in the synthesis of dye intermediates, showcasing their importance in the textile and dye industry (Bo, 2007).

Safety And Hazards

3-Chlorobenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

3-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINWZUJVEXUHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183075
Record name 3-Chlorobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzenesulfonyl chloride

CAS RN

2888-06-4
Record name 3-Chlorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2888-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002888064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

706 g (4 mols) of benzene sulphonyl chloride and 10 g of iron filings are initially placed in a 2-liter stirrer-type apparatus. The mixture is saturated with gaseous hydrochloric acid and chlorine is introduced at 50° to 60° C until there is an increase in weight of 150 g. Distillation takes place after removal of the catalyst. 741 g of crude product of b.p.: 113° to 120° C/3 mm.Hg are obtained. By fine rectification, 133 g of benzene sulphonyl chloride (19% recovery) of b.p.: 89° C/1.3 mm.Hg and 572 g of m-chlorobenzene sulphonyl chloride (yield relative to reacted benzene sulphonyl chloride = 83% of the theoretical) of b.p.: 102° C/1.6 to 1.7 mm.Hg are obtained.
Quantity
706 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In an analogous manner to Example 1F, step 1Q 1-[(3-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine was prepared from 1-(3,5-dichloro-4-pyridyl)piperazine (0.1 g, 0.43 mmol) and 3-chlorobenzene sulfonyl chloride (66% yield).
Name
1-[(3-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In analogy to example 63, step 4, from [4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-[(3S,4S) or (3R,4R)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-methanone hydro-chloride and 3-chlorobenzenesulfonyl chloride was prepared [(3S,4S) or (3R,4R)-1-(3-chloro-benzenesulfonyl)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone as a white foam, MS: 604.0 ([M+H, 1Cl])+; [α]D=−32.13 (c=0.426 g/100 mL, CHCl3).
Name
( 3S,4S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chlorobenzenesulfonyl chloride
Reactant of Route 3
3-Chlorobenzenesulfonyl chloride
Reactant of Route 4
3-Chlorobenzenesulfonyl chloride
Reactant of Route 5
3-Chlorobenzenesulfonyl chloride
Reactant of Route 6
3-Chlorobenzenesulfonyl chloride

Citations

For This Compound
60
Citations
A BURGER, JL STANMYER - Journal of Organic Chemistry, 1956 - ACS Publications
In view of the varied and useful physiological ac-tivities of 10-dialkylaminoalkylphenothiazine de-rivatives, analogs derived from systems in which the hetero-ring has been “opened” …
Number of citations: 15 pubs.acs.org
L Pisani, M Barletta, R Soto-Otero… - Journal of medicinal …, 2013 - ACS Publications
… Compound 41 was prepared by reacting the commercially available 6-hydroxy-1-benzofuran-3(2H)-one with 3-chlorobenzenesulfonyl chloride as detailed in Experimental Section. …
Number of citations: 69 pubs.acs.org
X Zhao, A Wei, X Lu, K Lu - Molecules, 2017 - mdpi.com
… scope of this reaction, we explored the thiolation of 3-aryl-substituted oxindoles with sulfonyl chlorides using 3-(p-tolyl)indolin-2-one (4a) and 3-chlorobenzenesulfonyl chloride (2h) as …
Number of citations: 12 www.mdpi.com
A Beladhria, K Yuan, HB Ammar, JF Soulé… - …, 2014 - thieme-connect.com
… 3-(Trifluoromethyl)benzenesulfonyl chloride and 3-chlorobenzenesulfonyl chloride afforded 9 and 10 in 62% and 73% yields, respectively (entries 9 and 10). A moderate yield of 11 was …
Number of citations: 21 www.thieme-connect.com
H Li, A Sasmal, X Shi, JF Soulé… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… One year later, they extended the reaction to 3-chlorobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride and also to 4-chloronaphthalene-1-sulfonyl chloride. A lower yield …
Number of citations: 15 pubs.rsc.org
RA Khalaf, HA Shaiah, D Sabbah - Medicinal Chemistry, 2023 - ingentaconnect.com
… 2-Chlorobenzenesulfonyl chloride 98% and 3-chlorobenzenesulfonyl chloride 98% were obtained from ACROS (USA). CETP inhibitor screening kit (Fluorometric) II was obtained from …
Number of citations: 1 www.ingentaconnect.com
X Zhang, Y Zhou, Y Shen, L Du, J Chen… - Acta Pharmacologica …, 2009 - nature.com
… Sulfonylation of the amino ester 3a or 3b using 3-chlorobenzenesulfonyl chloride in the presence of triethylamine afforded intermediate 4. Hydrolysis of ester 4 in methanol using …
Number of citations: 9 www.nature.com
Q Wang, Z Wang - Synlett, 2022 - thieme-connect.com
… For example, 2.11 g of 3-chlorobenzenesulfonyl chloride (1h) and 1.92 g of calcium carbide reacted in 50 mL of DMF under the standard conditions to give 1.13 g of 2h (72% yield). The …
Number of citations: 1 www.thieme-connect.com
V Canale, M Kotańska, A Dziubina, M Stefaniak… - Molecules, 2021 - mdpi.com
The complex pathophysiology of depression, together with the limits of currently available antidepressants, has resulted in the continuous quest for alternative therapeutic strategies. …
Number of citations: 7 www.mdpi.com
H Elokdah, D Li, G McFarlane, RC Bernotas… - Bioorganic & medicinal …, 2007 - Elsevier
… (1-Ethylpiperidin-3-yl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine was prepared from 1-(1-ethylpiperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine and 3-chlorobenzenesulfonyl chloride …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.